Cas no 1807265-85-5 (5-Bromomethyl-3-fluoro-2-(trifluoromethyl)pyridine)

5-Bromomethyl-3-fluoro-2-(trifluoromethyl)pyridine is a versatile halogenated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its key structural features—a reactive bromomethyl group, a fluorine substituent, and a trifluoromethyl group—make it a valuable intermediate for introducing fluorinated motifs into target molecules. The bromomethyl moiety facilitates further functionalization through nucleophilic substitution or cross-coupling reactions, while the electron-withdrawing trifluoromethyl and fluorine groups enhance the compound's stability and influence the electronic properties of derived products. This compound is particularly useful in the development of bioactive molecules, where fluorination is critical for improving metabolic stability and binding affinity. Its high purity and well-defined reactivity profile ensure reproducibility in synthetic applications.
5-Bromomethyl-3-fluoro-2-(trifluoromethyl)pyridine structure
1807265-85-5 structure
Product name:5-Bromomethyl-3-fluoro-2-(trifluoromethyl)pyridine
CAS No:1807265-85-5
MF:C7H4BrF4N
Molecular Weight:258.010974884033
MDL:MFCD28744829
CID:4901665
PubChem ID:131188929

5-Bromomethyl-3-fluoro-2-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

    • 5-Bromomethyl-3-fluoro-2-(trifluoromethyl)pyridine
    • 5-(Bromomethyl)-3-fluoro-2-(trifluoromethyl)pyridine
    • MDL: MFCD28744829
    • インチ: 1S/C7H4BrF4N/c8-2-4-1-5(9)6(13-3-4)7(10,11)12/h1,3H,2H2
    • InChIKey: SOCBBELZOGGIPZ-UHFFFAOYSA-N
    • SMILES: BrCC1=CN=C(C(F)(F)F)C(=C1)F

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 172
  • トポロジー分子極性表面積: 12.9
  • XLogP3: 2.4

5-Bromomethyl-3-fluoro-2-(trifluoromethyl)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029011830-250mg
5-Bromomethyl-3-fluoro-2-(trifluoromethyl)pyridine
1807265-85-5 95%
250mg
$1,048.60 2022-03-31
Enamine
EN300-20968198-1g
5-(bromomethyl)-3-fluoro-2-(trifluoromethyl)pyridine
1807265-85-5 95%
1g
$986.0 2023-09-16
Enamine
EN300-20968198-0.05g
5-(bromomethyl)-3-fluoro-2-(trifluoromethyl)pyridine
1807265-85-5 95%
0.05g
$229.0 2023-09-16
Enamine
EN300-20968198-0.25g
5-(bromomethyl)-3-fluoro-2-(trifluoromethyl)pyridine
1807265-85-5 95%
0.25g
$487.0 2023-09-16
Aaron
AR027EBP-100mg
5-(bromomethyl)-3-fluoro-2-(trifluoromethyl)pyridine
1807265-85-5 95%
100mg
$496.00 2025-02-15
1PlusChem
1P027E3D-50mg
5-(bromomethyl)-3-fluoro-2-(trifluoromethyl)pyridine
1807265-85-5 95%
50mg
$335.00 2024-06-18
1PlusChem
1P027E3D-100mg
5-(bromomethyl)-3-fluoro-2-(trifluoromethyl)pyridine
1807265-85-5 95%
100mg
$485.00 2024-06-18
1PlusChem
1P027E3D-5g
5-(bromomethyl)-3-fluoro-2-(trifluoromethyl)pyridine
1807265-85-5 95%
5g
$3595.00 2024-06-18
1PlusChem
1P027E3D-2.5g
5-(bromomethyl)-3-fluoro-2-(trifluoromethyl)pyridine
1807265-85-5 95%
2.5g
$2449.00 2024-06-18
Enamine
EN300-20968198-10.0g
5-(bromomethyl)-3-fluoro-2-(trifluoromethyl)pyridine
1807265-85-5 95%
10g
$4236.0 2023-06-04

5-Bromomethyl-3-fluoro-2-(trifluoromethyl)pyridine 関連文献

5-Bromomethyl-3-fluoro-2-(trifluoromethyl)pyridineに関する追加情報

Introduction to 5-Bromomethyl-3-fluoro-2-(trifluoromethyl)pyridine (CAS No. 1807265-85-5)

5-Bromomethyl-3-fluoro-2-(trifluoromethyl)pyridine, identified by the chemical formula CAS No. 1807265-85-5, is a highly versatile intermediate in the field of pharmaceutical and agrochemical synthesis. This compound belongs to the class of pyridine derivatives, which are widely recognized for their significant role in medicinal chemistry due to their structural diversity and biological activity. The presence of both bromomethyl and trifluoromethyl substituents makes this molecule particularly valuable for constructing complex heterocyclic frameworks, which are often essential in the development of novel therapeutic agents.

The bromomethyl group at the 5-position of the pyridine ring provides a reactive site for nucleophilic substitution reactions, enabling the facile introduction of various functional groups. This reactivity is crucial for the synthesis of biologically active molecules, where precise functionalization is often required to achieve desired pharmacological properties. On the other hand, the trifluoromethyl group at the 2-position introduces electronic and steric effects that can significantly influence the metabolic stability, lipophilicity, and overall bioactivity of the final compound. These features make 5-Bromomethyl-3-fluoro-2-(trifluoromethyl)pyridine a valuable building block in drug discovery programs.

In recent years, there has been growing interest in the development of fluorinated pyridines due to their enhanced metabolic stability and improved pharmacokinetic profiles. The fluoro atom at the 3-position in this compound contributes to these desirable properties by increasing the compound's resistance to enzymatic degradation. This has led to its widespread use in the synthesis of kinase inhibitors, antiviral agents, and other therapeutic compounds where long-term bioavailability is critical.

One of the most compelling applications of 5-Bromomethyl-3-fluoro-2-(trifluoromethyl)pyridine is in the field of oncology. Pyridine derivatives have been extensively studied for their potential as anticancer agents, and modifications such as those introduced by bromomethylation and trifluoromethylation can enhance binding affinity to biological targets. For instance, recent studies have demonstrated that compounds incorporating this scaffold exhibit potent activity against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and progression. The bromomethyl group allows for further derivatization, enabling researchers to fine-tune the molecular structure for optimal therapeutic efficacy.

The agrochemical industry also benefits from the versatility of 5-Bromomethyl-3-fluoro-2-(trifluoromethyl)pyridine. Fluorinated pyridines are known to possess herbicidal, fungicidal, and insecticidal properties, making them ideal candidates for developing next-generation crop protection agents. The unique combination of substituents in this compound allows for the design of molecules that can effectively target a broad spectrum of pests while minimizing environmental impact. This aligns with global efforts to develop sustainable agricultural practices that enhance food security without compromising ecological balance.

From a synthetic chemistry perspective, 5-Bromomethyl-3-fluoro-2-(trifluoromethyl)pyridine offers numerous advantages due to its reactivity and functional group compatibility. The bromomethyl moiety can be easily transformed into other functional groups such as alcohols, amines, and thiols through standard halogenation-reduction or nucleophilic substitution reactions. Similarly, the presence of a trifluoromethyl group provides opportunities for further derivatization via cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings, which are widely used in constructing complex molecular architectures.

The growing body of research highlighting the utility of fluorinated pyridines has spurred innovation in synthetic methodologies. Recent advances in catalytic systems have enabled more efficient and selective transformations of compounds like 5-Bromomethyl-3-fluoro-2-(trifluoromethyl)pyridine, reducing reaction times and improving yields. These developments are particularly important in industrial settings where cost-effectiveness and scalability are critical factors. By leveraging these advancements, chemists can now access previously challenging molecular structures with greater ease, accelerating the discovery and development of novel compounds.

In conclusion, 5-Bromomethyl-3-fluoro-2-(trifluoromethyl)pyridine (CAS No. 1807265-85-5) is a cornerstone intermediate in modern drug discovery and agrochemical research. Its unique structural features—comprising a reactive bromomethyl group and electron-withdrawing trifluoromethyl substituent—make it an indispensable tool for constructing biologically active molecules with enhanced pharmacological properties. As research continues to uncover new applications and synthetic strategies involving fluorinated pyridines, compounds like this will undoubtedly play a pivotal role in addressing some of today's most pressing challenges in medicine and agriculture.

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